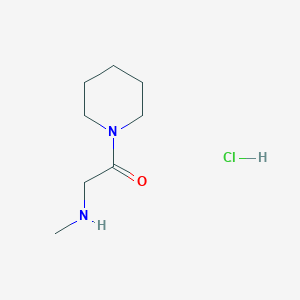

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride

Description

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a methylamino group at the 2-position and an ethanone moiety. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELBRVNZGVZXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659474 | |

| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176419-66-1, 98998-32-4 | |

| Record name | Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98998-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Reagents

| Component | Role | Typical Amount/Condition |

|---|---|---|

| 4-Piperidinone | Core piperidine ring precursor | Stoichiometric |

| Methylamine | Amino substituent source | Slight excess (1.1–1.5 eq.) |

| Hydrochloric acid (HCl) | Catalyst and salt formation | 1 M aqueous or 4 M in EtOAc/dioxane |

| Solvent | Reaction medium | Methanol, THF, or acetonitrile |

| Base (NaOH) | For neutralization or hydrolysis | 1 M aqueous, used in some steps |

Stepwise Preparation

-

- 4-Piperidinone is dissolved in methanol or a suitable solvent.

- Methylamine is added dropwise under stirring.

- The mixture is heated under reflux or stirred at room temperature, depending on the protocol, to allow formation of the methylamino ethanone intermediate.

- Reaction times vary from several hours to overnight to ensure completion.

-

- After the condensation, hydrochloric acid (1 M aqueous or 4 M in ethyl acetate or dioxane) is added to the reaction mixture.

- The mixture is stirred to allow salt formation, which enhances the compound’s stability and crystallinity.

-

- The solvent is removed under reduced pressure (in vacuo).

- The residue is dissolved in ethyl acetate and washed with water and brine to remove impurities.

- The organic layer is dried over sodium sulfate (Na2SO4) and concentrated.

- Final purification is achieved by recrystallization from ethyl acetate–hexane mixtures or freeze-drying from 1,4-dioxane.

- Column chromatography on silica gel with chloroform/methanol mixtures may be employed if needed.

Reaction Conditions and Yields

| Parameter | Typical Value/Range |

|---|---|

| Reaction temperature | Room temperature to reflux (~50–70°C) |

| Reaction time | Overnight (12–24 hours) |

| Methylamine equivalents | 1.1 to 1.5 eq. |

| Hydrochloric acid concentration | 1 M aqueous or 4 M in organic solvent |

| Yield of hydrochloride salt | Approximately 30–40% (varies by method) |

| Purity | High purity confirmed by NMR, MS |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic proton signals for the methylamino group, piperidine ring protons, and ethanone moiety confirm the structure.

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 192.68 (M+H)+ consistent with molecular weight.

- Elemental Analysis : Matches calculated values for C8H17ClN2O hydrochloride salt.

- Physical Appearance : Colorless solid, crystalline form after purification.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 4-piperidinone with methylamine | Methanol, reflux or RT, 12–24 h | Formation of methylamino ethanone intermediate |

| 2 | Hydrochloride salt formation | Addition of 1 M or 4 M HCl solution | Conversion to hydrochloride salt |

| 3 | Workup and purification | Solvent removal, extraction, drying, recrystallization or chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, secondary amines, and substituted piperidines .

Scientific Research Applications

Overview

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride, with the chemical formula CHClNO, is a compound that has garnered significant attention in various fields of scientific research. Its unique molecular structure allows it to serve as a versatile building block in organic synthesis, as well as a potential therapeutic agent in pharmacological studies. This article explores its applications across chemistry, biology, and industry, supported by relevant case studies and data.

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of this compound typically involves the reaction of piperidine with 2-chloro-1-methylaminoethanone under controlled conditions. Common solvents include ethanol or methanol, and the process requires careful temperature management to optimize yield and purity.

Chemical Properties:

- Molecular Weight: 192.69 g/mol

- Purity: Typically available at 98% purity

- Structure: The compound features a piperidine ring which enhances its biological activity.

Chemistry

In chemistry, this compound serves as a fundamental building block for synthesizing more complex molecules. It is employed in various organic reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Capable of being reduced to secondary or tertiary amines.

- Substitution : Undergoes nucleophilic substitution to yield diverse derivatives.

Biology

The biological applications of this compound are broad and include:

Enzyme Inhibition and Receptor Binding:

Research indicates that this compound can interact with specific enzymes and receptors, modulating their activities. This property makes it a candidate for studies focused on:

- Antimicrobial Activity : Preliminary studies suggest antibacterial properties against strains like Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Antibacterial |

| Staphylococcus aureus | Antibacterial |

Cytotoxicity Studies:

The compound has shown potential cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM. Mechanisms of action may involve microtubule destabilization and caspase activation leading to apoptosis .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its role as a precursor in synthesizing various chemical compounds underscores its importance in pharmaceutical manufacturing and chemical research.

Mechanism of Action

The mechanism of action of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural similarities with:

- 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride: Differing in the methylamino group position (4- vs.

- Amitriptyline hydrochloride : A tricyclic antidepressant with a piperidine-derived side chain. Its validated RP-HPLC analytical methods (e.g., accuracy data in Table 6 of ) suggest analogous approaches could apply to the target compound .

- Dosulepin hydrochloride: Another tricyclic antidepressant with piperidine motifs, studied for repeatability in RP-HPLC analysis (Table 3, ), highlighting methodological parallels for hydrochlorides .

Physicochemical and Analytical Properties

*Calculated based on structural formulae.

Key Findings:

- Solubility : Hydrochloride salts of piperidine derivatives generally exhibit improved water solubility compared to freebase forms, critical for bioavailability .

- Analytical Methods : RP-HPLC methods validated for amitriptyline and dosulepin (–2) demonstrate robustness for piperidine-based hydrochlorides, suggesting adaptability for the target compound despite lacking direct validation data.

- Market Trends: Compounds like 1-(4-(Methylamino)piperidin-1-yl)ethanone HCl are commercially available (), indicating demand for piperidine derivatives in biochemical and pharmaceutical research .

Pharmacological and Industrial Implications

- CNS Modulation: Piperidine derivatives often target serotonin/norepinephrine reuptake, suggesting possible neuroactive properties.

- Synthetic Utility : As intermediates, such compounds are valuable in synthesizing complex molecules for drug discovery .

Biological Activity

2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride (CAS No. 98998-32-4) is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. Its structural properties suggest potential interactions with biological targets, making it a candidate for further investigation into its biological activities.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its versatility in medicinal applications. The presence of the methylamino group enhances its potential for receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, compounds with similar piperidine structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that derivatives of piperidine can inhibit the growth of cancer cells, suggesting that this compound may exhibit similar properties .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. This interaction can lead to alterations in cellular signaling pathways, potentially affecting cell proliferation and survival.

Antimicrobial Studies

A study focused on the antimicrobial activity of piperidine derivatives found that certain compounds demonstrated minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria. Though specific data on this compound is limited, related compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

Cytotoxicity in Cancer Models

In a study examining the cytotoxic effects of piperidine derivatives on various cancer cell lines, it was noted that the presence of specific substituents could enhance the antiproliferative activity. For instance, compounds with structural similarities to this compound displayed GI50 values ranging from 0.03 to 0.93 μM against different cancer types . This suggests a promising avenue for developing anticancer agents based on this compound.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | GI50 (μM) |

|---|---|---|---|

| Piperidine Derivative A | Antimicrobial | 0.0048 | - |

| Piperidine Derivative B | Anticancer | - | 0.30 |

| 2-Methylamino-1-piperidin-1-yl-Ethanone HCl | Potential Activity | - | - |

Q & A

Q. How can researchers optimize the synthesis of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride to improve yield and purity?

- Methodological Approach :

- Reaction Conditions : Vary solvent polarity (e.g., dichloromethane vs. ethanol) to assess impact on intermediate stability. Use catalysts like triethylamine to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography with gradients of ethyl acetate and hexane, followed by recrystallization in ethanol to isolate high-purity crystals. Monitor purity via HPLC (>98% threshold) .

- Scaling : Conduct small-scale trials (1–10 mmol) to identify bottlenecks (e.g., exothermic reactions) before scaling to gram quantities.

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : Use - and -NMR to confirm structural integrity, focusing on methylamino (-NCH) and piperidinyl proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 217.1 (free base) and 253.5 (hydrochloride salt).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and identify impurities .

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Protocol :

Q. What strategies address solubility challenges in in vitro assays for this compound?

- Approach :

- Solvent Screening : Test DMSO, saline, and PBS buffers. For low aqueous solubility (<1 mg/mL), use co-solvents (e.g., 10% PEG-400) or lipid-based formulations .

- Shake-Flask Method : Quantify solubility by saturating solvent with the compound, filtering, and analyzing supernatant via LC-MS .

Q. How can researchers troubleshoot low yields in coupling reactions involving the piperidinyl moiety?

- Solutions :

Advanced Research Questions

Q. How to resolve contradictory pharmacological data (e.g., receptor affinity vs. functional activity)?

- Strategy :

- Comparative Assays : Test the compound alongside positive controls (e.g., known receptor agonists/antagonists) in parallel assays (binding vs. cAMP signaling) .

- Concentration Gradients : Use 10 nM–100 µM ranges to identify non-linear dose-response relationships, which may indicate off-target effects .

Q. What experimental designs elucidate the compound’s mechanism of action in neurological models?

Q. How to address discrepancies in reported bioactivity across cell lines or animal models?

Q. What advanced techniques identify degradation pathways under oxidative stress?

Q. How to model receptor-ligand interactions for structure-activity relationship (SAR) optimization?

- Workflow :

Data Gaps and Recommendations

- Critical Missing Data : Physicochemical properties (e.g., logP, pKa) and stability profiles are not reported in existing literature . Researchers should prioritize experimental determination using shake-flask (logP) and potentiometric titration (pKa).

- Safety : While acute toxicity data are lacking, follow standard protocols for handling amines (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.